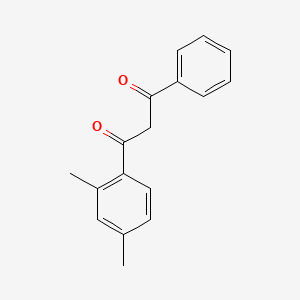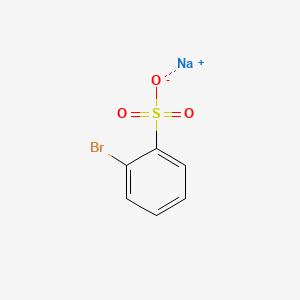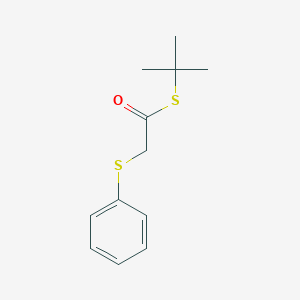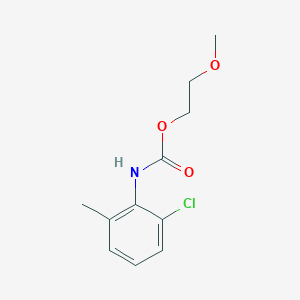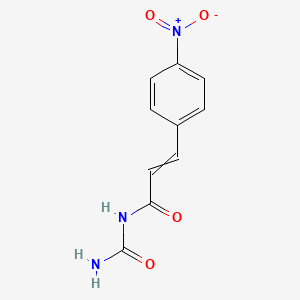
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate is a chemical compound that belongs to the class of piperidinium salts It is characterized by the presence of a carboxyl group and a dimethyl-substituted piperidinium ion, paired with a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate typically involves the reaction of 3-carboxy-1,1-dimethylpiperidine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3-Carboxy-1,1-dimethylpiperidine+Perchloric acid→3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The piperidinium ion can be reduced under specific conditions to yield different piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be employed.
Major Products Formed
Oxidation: Carboxylate salts and corresponding acids.
Reduction: Various piperidine derivatives.
Substitution: Substituted piperidinium salts with different anions.
Scientific Research Applications
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate involves its interaction with specific molecular targets. The carboxyl group and piperidinium ion can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing a nitrogen atom.
1,1-Dimethylpiperidinium chloride: Similar structure but with a chloride anion instead of perchlorate.
3-Carboxy-1-sulfopyridin-1-ium chloride: Contains a carboxyl group and a sulfopyridinium ion.
Uniqueness
3-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate is unique due to the presence of both a carboxyl group and a dimethyl-substituted piperidinium ion, paired with a perchlorate anion. This combination of functional groups and structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62581-09-3 |
|---|---|
Molecular Formula |
C8H16ClNO6 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1,1-dimethylpiperidin-1-ium-3-carboxylic acid;perchlorate |
InChI |
InChI=1S/C8H15NO2.ClHO4/c1-9(2)5-3-4-7(6-9)8(10)11;2-1(3,4)5/h7H,3-6H2,1-2H3;(H,2,3,4,5) |
InChI Key |
SOJXOPJGYQHCGF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCC(C1)C(=O)O)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
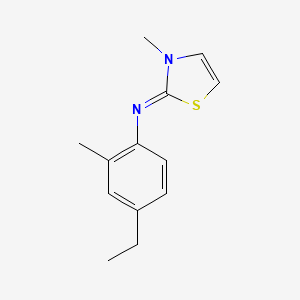
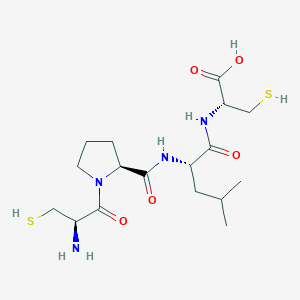
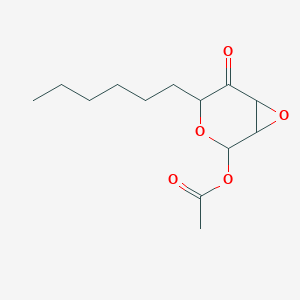
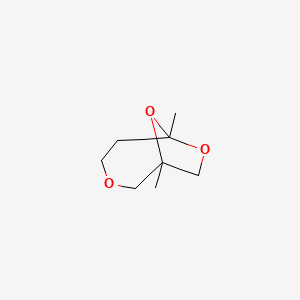
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
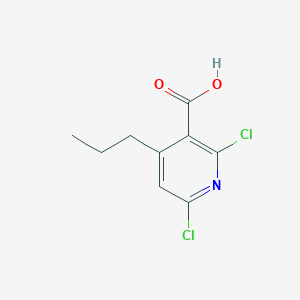
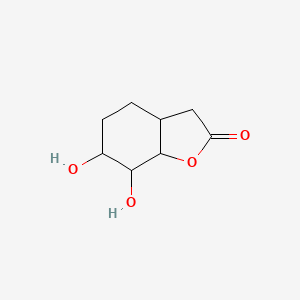
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
